N2,N5-bis(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)thiophene-2,5-dicarboxamide
Description
N2,N5-bis(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)thiophene-2,5-dicarboxamide is a thiophene-2,5-dicarboxamide derivative featuring benzo[cd]indole substituents. The compound’s core structure consists of a thiophene ring with two carboxamide groups at the 2 and 5 positions, each linked to a 1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl moiety.
Properties
IUPAC Name |
2-N,5-N-bis(1-ethyl-2-oxobenzo[cd]indol-6-yl)thiophene-2,5-dicarboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H24N4O4S/c1-3-35-23-13-11-21(17-7-5-9-19(27(17)23)31(35)39)33-29(37)25-15-16-26(41-25)30(38)34-22-12-14-24-28-18(22)8-6-10-20(28)32(40)36(24)4-2/h5-16H,3-4H2,1-2H3,(H,33,37)(H,34,38) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYSPEWBAYXZBEI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C3C(=C(C=C2)NC(=O)C4=CC=C(S4)C(=O)NC5=C6C=CC=C7C6=C(C=C5)N(C7=O)CC)C=CC=C3C1=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H24N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
560.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N2,N5-bis(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)thiophene-2,5-dicarboxamide is a compound of interest due to its potential biological activities, particularly in the context of anti-inflammatory and anticancer properties. This article synthesizes available research findings, case studies, and experimental data regarding the biological activity of this compound.
Compound Overview
Chemical Structure : The compound features a complex structure with dual benzo[cd]indole moieties linked by a thiophene ring and dicarboxamide functionalities. This unique arrangement may contribute to its biological properties.
Molecular Formula : CHNOS
1. Anti-inflammatory Properties
Research has indicated that compounds similar to this compound exhibit significant anti-inflammatory effects. For instance, derivatives of the dihydrobenzo[cd]indole scaffold have been shown to inhibit tumor necrosis factor-alpha (TNF-α), a key mediator in inflammatory responses:
- Study Findings : In a study involving analogs of dihydrobenzo[cd]indole, compounds demonstrated IC values as low as 3 μM against TNF-α signaling pathways, indicating strong inhibitory potential .
2. Anticancer Activity
The compound's structural characteristics suggest potential anticancer activity. The presence of the indole moiety is often associated with anticancer properties due to its ability to interact with various biological targets:
- Case Studies : In vitro studies have highlighted that compounds with similar structures can induce apoptosis in cancer cell lines by modulating key signaling pathways related to cell survival and proliferation .
The biological activity of this compound may involve several mechanisms:
- Inhibition of NF-kB Pathway : Compounds targeting the NF-kB signaling pathway have shown promise in reducing inflammation and tumor growth.
- JNK Pathway Modulation : Similar compounds have been reported to inhibit c-Jun N-terminal kinase (JNK), which plays a role in stress responses and apoptosis .
Data Tables
Scientific Research Applications
Anticancer Properties
Mechanism of Action
The compound exhibits promising anticancer activity through multiple mechanisms. It is believed to induce apoptosis in cancer cells and inhibit tumor growth by interfering with specific signaling pathways involved in cell proliferation and survival.
Case Studies
Several studies have evaluated the anticancer efficacy of related compounds. For instance, a study demonstrated that derivatives with similar structures showed significant growth inhibition against various cancer cell lines, including SNB-19 and OVCAR-8, with percent growth inhibitions (PGIs) exceeding 85% .
Table 1: Anticancer Activity Summary
| Compound | Cell Line Tested | Percent Growth Inhibition (%) |
|---|---|---|
| Compound A | SNB-19 | 86.61 |
| Compound B | OVCAR-8 | 85.26 |
| Compound C | NCI-H40 | 75.99 |
Antimicrobial Activity
Biological Activity Overview
N2,N5-bis(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)thiophene-2,5-dicarboxamide has shown potential antimicrobial properties against both Gram-positive and Gram-negative bacteria. Preliminary studies indicate that structural modifications can enhance its effectiveness against pathogens such as Escherichia coli and Staphylococcus aureus.
Case Study on Antimicrobial Efficacy
Research indicates that similar compounds can exhibit significant antimicrobial activity at minimal inhibitory concentrations (MICs). For example, related compounds demonstrated MICs around 256 µg/mL against common bacterial strains .
Table 2: Antimicrobial Activity Summary
| Activity Type | Pathogen Tested | Minimum Inhibitory Concentration (µg/mL) |
|---|---|---|
| Antimicrobial | E. coli | 256 |
| Antimicrobial | S. aureus | 256 |
Enzyme Inhibition
Potential as an Enzyme Inhibitor
The compound may act as an inhibitor of specific enzymes involved in critical metabolic pathways. Research has highlighted its potential to inhibit enzymes such as acetylcholinesterase, which is relevant in the context of neurodegenerative diseases.
Research Findings
Molecular docking studies have suggested that compounds with similar structures can effectively bind to target enzymes, potentially leading to therapeutic applications in treating diseases characterized by enzyme dysregulation .
Comparison with Similar Compounds
Comparison with Structural Analogs
Core Structure Variations
- Thiophene-2,5-dicarboxamide vs. Pyrrole-2,5-dicarboxamide The pyrrole-based analogs (e.g., 1 and 2 from ) exhibit anion-binding selectivity for H₂PO₄⁻, with association constants determined via ¹H-NMR titrations (ΔG = −8.5 to −23.0 kJ·mol⁻¹). Their pyrrole core facilitates anion recognition through hydrogen bonding and electrostatic interactions .
Thiophene-2,5-dicarboxamide vs. Thiophene-2,5-dicarbohydrazide
Thiophene-2,5-dicarbohydrazide derivatives () are designed for antimicrobial and anticancer applications. Replacing carbohydrazide with carboxamide groups (as in the target compound) could modulate solubility, metabolic stability, and intermolecular interactions due to differences in hydrogen-bonding capacity and steric bulk .
Substituent Effects
Benzo[cd]indole vs. Pyridine/Naphthyridine Substituents
Hosts 1 and 2 () utilize pyridine and 1,8-naphthyridine groups, which enhance anion binding via Lewis basic sites. The benzo[cd]indole substituents in the target compound lack such basic nitrogen atoms but introduce fused aromatic systems that may promote π-π interactions or intercalation with biological targets (e.g., DNA or enzymes) .- Comparison with Other Thiophene-2,5-dicarboxamide Derivatives BA84656 (): Substituted with dihydroacenaphthylene groups, this compound shares the thiophene-2,5-dicarboxamide core but lacks the benzo[cd]indole moiety. BE98412 (): Features tetrahydrobenzothiophene substituents, which introduce sulfur atoms and non-planar cyclic systems. This contrasts with the planar benzo[cd]indole groups in the target compound, which could enhance stacking interactions in solid-state or supramolecular contexts . N2,N5-bis[4-(4-phenoxyphenyl)-1,3-thiazol-2-yl]thiophene-2,5-dicarboxamide (): Contains thiazole and phenoxyphenyl groups, offering additional hydrogen-bond acceptors and hydrophobic bulk. The benzo[cd]indole substituents in the target compound may instead prioritize π-system interactions over hydrogen bonding .
Computational and Experimental Insights
- B3LYP/6-31G(d,p) Calculations (): Used to rationalize anion-binding trends in pyrrole-based hosts. Similar methods could predict the target compound’s interaction energies with anions or biomolecules, though discrepancies between theoretical and experimental data (e.g., for CH₃CO₂⁻ and H₂PO₄⁻) highlight the need for empirical validation .
- X-ray Crystallography (): The pyrrole-based host 1 was structurally resolved (space group P2₁/c), providing a template for modeling the target compound’s conformation. SHELX software () is widely employed for such analyses .
Data Table: Key Structural and Functional Comparisons
Q & A
Basic: What synthetic methodologies are recommended for preparing N2,N5-bis(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)thiophene-2,5-dicarboxamide?
Answer:
The synthesis typically involves multi-step organic reactions:
Core Thiophene Formation : Start with thiophene-2,5-dicarboxylic acid chloride, prepared via thionyl chloride treatment of the dicarboxylic acid precursor.
Amide Coupling : React the acid chloride with 1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-amine derivatives under basic conditions (e.g., triethylamine in dry DMF or THF) to form the bis-amide linkage.
Optimization : Use Pd-catalyzed cross-coupling (e.g., Suzuki or Buchwald-Hartwig) for functionalization if substituent variations are required .
Key Considerations : Monitor reaction progress via TLC or HPLC, and purify intermediates via column chromatography.
Basic: How should crystallographic data for this compound be analyzed to confirm its structure?
Answer:
Data Collection : Use single-crystal X-ray diffraction (SC-XRD) with Mo-Kα radiation (λ = 0.71073 Å).
Structure Solution : Employ SHELXT for space group determination and SHELXL for refinement, leveraging Fourier difference maps to resolve electron density discrepancies .
Validation : Cross-check bond lengths/angles against similar structures (e.g., monoclinic P21/c symmetry in thiophene derivatives ).
Example Data :
| Parameter | Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P21/c |
| Unit Cell (Å) | a=10.2, b=12.5, c=8.7 |
Advanced: How can density-functional theory (DFT) be applied to predict electronic properties?
Answer:
Functional Selection : Use hybrid functionals (e.g., B3LYP) for exchange-correlation energy, ensuring accurate asymptotic behavior .
Basis Set : Apply 6-311G++(d,p) for all atoms to capture polarization and diffuse effects.
Analysis : Calculate HOMO-LUMO gaps, electrostatic potential maps, and Mulliken charges to predict reactivity and charge distribution .
Note : Validate computational results against experimental UV-Vis or cyclic voltammetry data.
Advanced: What strategies resolve contradictions in bioactivity data across different assays?
Answer:
Assay Validation : Ensure consistency in cell lines (e.g., HepG2 vs. MCF-7) and protocols (e.g., MTT vs. resazurin assays).
Mechanistic Studies : Use siRNA knockdown or enzymatic inhibition assays to confirm target engagement (e.g., kinase inhibition ).
Statistical Analysis : Apply ANOVA or non-parametric tests (e.g., Kruskal-Wallis) to assess significance of dose-response variations .
Advanced: How can reaction selectivity be controlled during functional group modifications?
Answer:
Electrophilic Substitution : Use directing groups (e.g., amino or nitro substituents) to steer reactivity. For example, Vilsmeier-Haack formylation selectively targets electron-rich positions adjacent to N-alkyl groups .
Deprotonation Control : Employ n-BuLi to deprotonate acidic thiophene α-hydrogens, enabling regioselective lithiation and subsequent electrophilic quenching .
Catalytic Tuning : Optimize Pd catalyst/ligand systems (e.g., XPhos/Pd(OAc)₂) for Suzuki-Miyaura coupling to minimize homocoupling byproducts .
Basic: What spectroscopic techniques are critical for characterizing this compound?
Answer:
NMR : Use ¹H/¹³C NMR (CDCl₃ or DMSO-d₆) to confirm amide protons (~δ 10-12 ppm) and aromatic patterns.
FT-IR : Identify carbonyl stretches (C=O at ~1670 cm⁻¹) and N-H bending (~1540 cm⁻¹) .
Mass Spectrometry : Employ HRMS (ESI-TOF) for exact mass confirmation (expected [M+H]⁺ ~700-800 Da).
Advanced: How can computational and experimental data be integrated to refine synthetic pathways?
Answer:
Transition State Modeling : Use Gaussian or ORCA to simulate reaction barriers for competing pathways (e.g., amide vs. ester formation) .
Machine Learning : Train models on reaction yield datasets (e.g., solvent polarity, temperature) to predict optimal conditions .
In Situ Monitoring : Pair DFT-predicted intermediates with Raman spectroscopy to track real-time reaction progress .
Basic: What are the recommended storage and handling protocols?
Answer:
Storage : Keep under inert gas (Ar/N₂) at –20°C in amber vials to prevent photodegradation.
Solubility : Use DMSO for stock solutions (10 mM), with aliquots stored at –80°C to avoid freeze-thaw cycles.
Safety : Handle in a fume hood; MSDS reports indicate potential skin/eye irritation.
Advanced: How to design structure-activity relationship (SAR) studies for derivatives?
Answer:
Scaffold Variation : Modify benzo[cd]indole substituents (e.g., ethyl to propyl) and thiophene linkers (e.g., 2,5-dicarboxamide vs. 2,5-diester).
Bioisosteric Replacement : Substitute thiophene with furan or pyrrole to assess π-stacking effects .
3D-QSAR : Use CoMFA/CoMSIA to correlate steric/electronic fields with IC₅₀ values .
Advanced: What are the challenges in scaling up synthesis for preclinical studies?
Answer:
Purification : Replace column chromatography with recrystallization (e.g., EtOAc/hexanes) for cost-effective bulk purification.
Catalyst Loading : Optimize Pd catalyst amounts (e.g., 0.5-1 mol% Pd(PPh₃)₄) to reduce metal contamination .
Process Analytical Technology (PAT) : Implement inline FTIR or HPLC for real-time quality control .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
